Cas no 1805575-57-8 (2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride)

2,4-ビス(トリフルオロメチル)-6-メトキシベンジルクロリドは、高い反応性を有する有機化合物であり、特にベンジル位の塩素原子が求核置換反応に適している。2つのトリフルオロメチル基が電子吸引効果を示すため、芳香環の電子密度が低下し、求電子攻撃を受けやすくなる。6位のメトキシ基は立体障害を軽減し、反応性をさらに向上させる。この化合物は医農薬中間体や機能性材料の合成において有用であり、フッ素原子の導入により生成物の脂溶性や代謝安定性を高めることができる。取り扱いには塩素基の反応性に留意する必要がある。

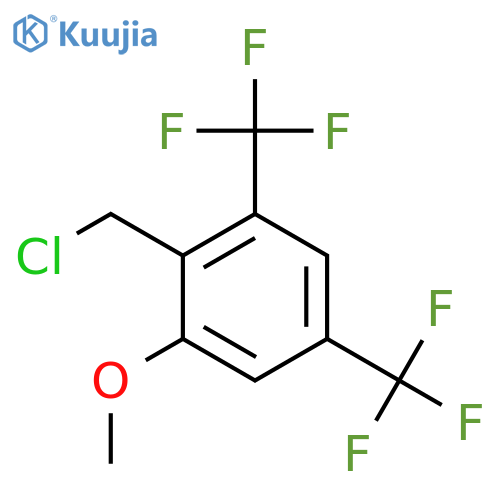

1805575-57-8 structure

商品名:2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride

CAS番号:1805575-57-8

MF:C10H7ClF6O

メガワット:292.605403184891

CID:4981722

2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride 化学的及び物理的性質

名前と識別子

-

- 2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride

-

- インチ: 1S/C10H7ClF6O/c1-18-8-3-5(9(12,13)14)2-7(6(8)4-11)10(15,16)17/h2-3H,4H2,1H3

- InChIKey: UUZYPBHYTZTFFX-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(=CC(C(F)(F)F)=CC=1C(F)(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 277

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 4.1

2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013010731-1g |

2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride |

1805575-57-8 | 97% | 1g |

1,504.90 USD | 2021-06-25 |

2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

1805575-57-8 (2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量